molecular formula C11H13N4O+ B12827224 7-Methyl-6-(2-methyl-2-oxo-2l4-diazanyl)quinolin-5-amine

7-Methyl-6-(2-methyl-2-oxo-2l4-diazanyl)quinolin-5-amine

Cat. No.: B12827224
M. Wt: 217.25 g/mol
InChI Key: DKFUWYMWGRDYGL-UHFFFAOYSA-N
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Description

7-Methyl-6-(2-methyl-2-oxo-2l4-diazanyl)quinolin-5-amine is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, with its unique structure, offers promising avenues for research and development in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-6-(2-methyl-2-oxo-2l4-diazanyl)quinolin-5-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of aniline derivatives with β-ketoesters, followed by cyclization and functional group modifications. The Skraup synthesis, which uses aniline, glycerol, sulfuric acid, and an oxidizing agent, is a well-known method for synthesizing quinoline derivatives .

Industrial Production Methods: Industrial production of this compound may involve optimizing the Skraup synthesis or other synthetic routes to achieve higher yields and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-6-(2-methyl-2-oxo-2l4-diazanyl)quinolin-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid and sulfuric acid.

Major Products: The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines .

Scientific Research Applications

7-Methyl-6-(2-methyl-2-oxo-2l4-diazanyl)quinolin-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methyl-6-(2-methyl-2-oxo-2l4-diazanyl)quinolin-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

Molecular Formula

C11H13N4O+

Molecular Weight

217.25 g/mol

IUPAC Name

[(5-amino-7-methylquinolin-6-yl)amino]-methyl-oxoazanium

InChI

InChI=1S/C11H13N4O/c1-7-6-9-8(4-3-5-13-9)10(12)11(7)14-15(2)16/h3-6H,12H2,1-2H3,(H,14,16)/q+1

InChI Key

DKFUWYMWGRDYGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC=N2)C(=C1N[N+](=O)C)N

Origin of Product

United States

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